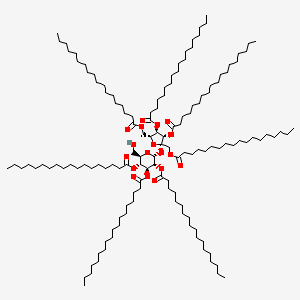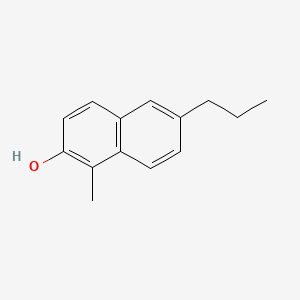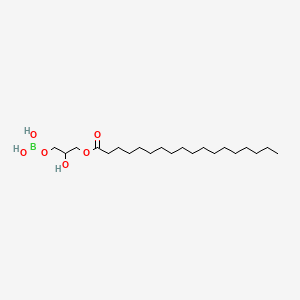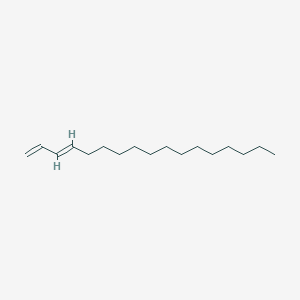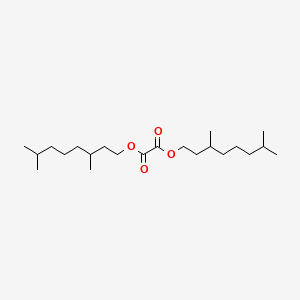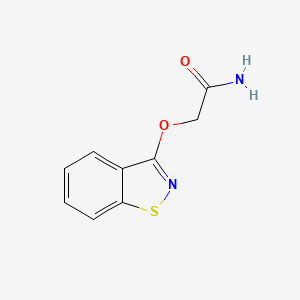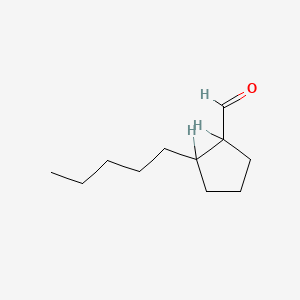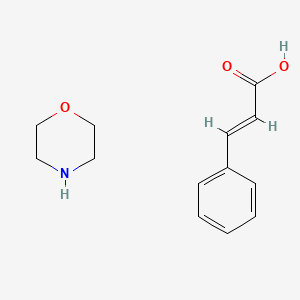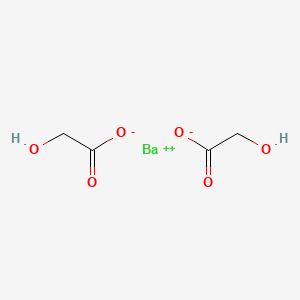
Benzene, dichloroethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, dichloroethoxy- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with dichloroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, dichloroethoxy- typically involves the chlorination of benzene followed by the introduction of ethoxy groups. One common method is the chlorination of benzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The resulting chlorobenzene is then reacted with ethoxy compounds under controlled conditions to yield Benzene, dichloroethoxy-.
Industrial Production Methods
Industrial production of Benzene, dichloroethoxy- often involves large-scale chlorination processes. The use of heterogeneous catalysts, such as zeolites, can enhance the selectivity and yield of the desired product. These catalysts facilitate the chlorination reaction by providing active sites for the reaction to occur, leading to higher conversion rates and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions
Benzene, dichloroethoxy- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a catalyst like FeCl3.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfuric acid or oleum.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as chlorobenzene, nitrobenzene, and sulfonated benzene compounds .
Scientific Research Applications
Benzene, dichloroethoxy- has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, dichloroethoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s aromatic ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted products. These reactions are facilitated by the delocalized π-electrons in the benzene ring, which provide stability and reactivity to the compound .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler derivative with only chlorine substituents.
Ethoxybenzene: Contains ethoxy groups without chlorine substituents.
Dichlorobenzene: Contains two chlorine substituents without ethoxy groups.
Uniqueness
Benzene, dichloroethoxy- is unique due to the presence of both dichloro and ethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62973-52-8 |
|---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2,2-dichloroethoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
WHPWQXPEZSAJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


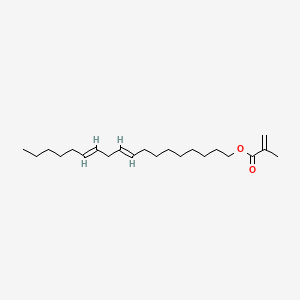
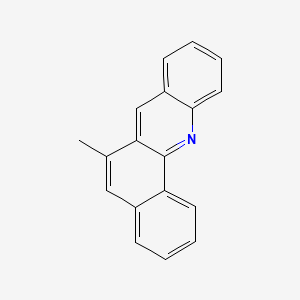
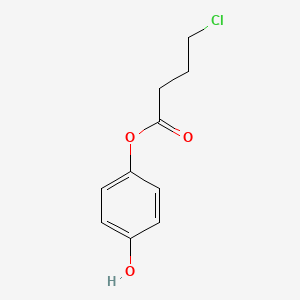
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
